molecular formula C19H15FN4O2S2 B2852480 N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941968-94-1

N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2852480
CAS No.: 941968-94-1
M. Wt: 414.47
InChI Key: SYUMUYJWVYNOGZ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H15FN4O2S2 and its molecular weight is 414.47. The purity is usually 95%.
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Biological Activity

N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H17FN4O2S, with a molecular weight of 408.5 g/mol. The structure features a thiazolo[4,5-d]pyridazin core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H17FN4O2S
Molecular Weight408.5 g/mol
CAS Number941942-48-9

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing thiazole and pyridazine moieties often demonstrate significant antibacterial and antifungal properties. For instance, derivatives of thiazoles have shown potent activity against various bacterial strains, outperforming standard antibiotics like ampicillin and streptomycin .
  • Anticancer Potential : Thiazolo[4,5-d]pyridazines have been investigated for their anticancer properties. Studies suggest that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial DNA replication and repair, such as topoisomerase IV and DNA gyrase . This inhibition can lead to bactericidal effects.
  • Cell Membrane Disruption : Some thiazole derivatives disrupt bacterial cell membranes, leading to increased permeability and eventual cell death.
  • Targeting Signaling Pathways : The compound may interact with specific signaling pathways involved in cell growth and apoptosis, particularly in cancer cells.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Antibacterial Studies : A study evaluated the antibacterial potency of thiazole derivatives against Staphylococcus aureus, demonstrating that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
  • Anticancer Research : Research on thiazolo[4,5-d]pyridazines indicated their ability to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
  • In Vivo Studies : Animal model studies have shown promising results for the efficacy of similar compounds in reducing tumor size and improving survival rates in cancer models .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S2/c1-11-22-17-18(28-11)16(14-3-2-8-27-14)23-24(19(17)26)10-15(25)21-9-12-4-6-13(20)7-5-12/h2-8H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUMUYJWVYNOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=C(C=C3)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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